(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
Description
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a structurally complex molecule featuring a naphthothiazole core fused with a benzamide moiety substituted with a piperidin-1-ylsulfonyl group. Its (E)-isomeric configuration ensures distinct electronic and steric properties, critical for applications in photopolymerization and near-infrared (NIR) light-activated systems . The compound’s synthesis typically involves coupling reactions between activated benzamide derivatives and naphthothiazole precursors, though detailed protocols remain scarce in public literature. Its piperidinylsulfonyl substituent enhances solubility in polar aprotic solvents, while the extended aromatic system enables strong NIR absorption, making it a candidate for advanced material science applications.
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-26-22-20-8-4-3-7-17(20)11-14-21(22)31-24(26)25-23(28)18-9-12-19(13-10-18)32(29,30)27-15-5-2-6-16-27/h3-4,7-14H,2,5-6,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKPVQPCDQJUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide, with CAS number 1236297-41-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C19H21N3O3S2
- Molecular Weight : 403.5 g/mol
- Structural Features : The compound features a naphtho-thiazole moiety linked to a piperidine sulfonamide, which is crucial for its biological activity.
Research indicates that (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide exhibits several mechanisms that contribute to its biological effects:
- Inhibition of Tumor Cell Proliferation : The compound has shown promising results in inhibiting the proliferation and migration of various tumor cell lines. It appears to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This effect is mediated through the modulation of the KEAP1-NRF2-GPX4 axis, which is critical in cellular antioxidant defense mechanisms .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. This activity is likely due to the presence of the thiazole and sulfonamide groups, which are known for their ability to disrupt microbial cell functions .
- Anti-inflammatory Properties : The compound's structure allows it to interact with various inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Case Study 1: Tumor Cell Lines
In a study conducted at Guangdong Medical University, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide was tested on several human cancer cell lines. The results demonstrated:
- A significant reduction in cell viability as measured by MTT assays.
- Enhanced lipid peroxidation levels indicating ferroptosis induction.
- Downregulation of key proteins involved in oxidative stress response such as SLC7A11 and GPX4 .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that compounds similar to (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide exhibited notable activity against Gram-positive and Gram-negative bacteria .
Data Summary
The following table summarizes key findings related to the biological activity of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules, focusing on synthesis, physicochemical properties, and functional performance. Key analogs include:
Structural Analogs with Naphthothiazole Cores
- 3-ethoxy-4-((1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)methyl)cyclobut-3-ene-1,2-dione :
This analog replaces the benzamide-piperidinylsulfonyl group with a cyclobutene-dione moiety. The absence of the sulfonyl group reduces solubility in polar solvents but enhances reactivity in NIR-triggered polymerization due to the electron-deficient dione core .
*Efficiency measured by monomer conversion under 808 nm light.
Benzamide-Based Derivatives
- N-(thiazol-2-ylidene)-4-(sulfonamide)benzamide derivatives :
These lack the naphthothiazole fused ring system, resulting in shorter absorption wavelengths (λmax ~600–650 nm) and reduced thermal stability. The piperidinylsulfonyl group in the target compound improves cellular permeability in biomedical contexts, though this remains untested in the current compound .
Piperidinylsulfonyl-Substituted Compounds
- 4-(piperidin-1-ylsulfonyl)-N-(quinolin-2-yl)benzamide: Substituting naphthothiazole with a quinoline ring shifts absorption to the visible spectrum (λmax ~450 nm), limiting NIR utility. However, the quinoline derivative exhibits higher antimicrobial activity, suggesting the target compound’s bioactivity profile may prioritize material science over pharmacology .
Key Research Findings
- Synthetic Challenges : The target compound’s (E)-configuration requires precise stoichiometric control during imine formation to avoid Z-isomer contamination, which diminishes NIR absorption .
- Thermal Stability: Differential scanning calorimetry (DSC) predicts a melting point of ~210–215°C, superior to non-fused thiazole analogs (~180°C) due to rigid aromatic stacking.
- NIR Performance : While its polymerization efficiency under 808 nm light is slightly lower than cyclobutene-dione analogs, its broader solubility profile makes it preferable for solvent-based industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
